2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide
Description
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide is a synthetic compound featuring a pyridazinone core substituted with a 2,4,5-trimethylphenyl group at position 3 and an acetamide moiety at position 1. The acetamide group (-NH-CO-CH3) is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing binding affinity and solubility.
Properties
IUPAC Name |
2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-6-11(3)12(7-10(9)2)13-4-5-15(20)18(17-13)8-14(16)19/h4-7H,8H2,1-3H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKFNHUGAFRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=NN(C(=O)C=C2)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-trimethylbenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory and analgesic properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Methyl vs. Chloro Substituents
- Target Compound : The 2,4,5-trimethylphenyl group provides electron-donating methyl substituents, which enhance steric hindrance and may stabilize hydrophobic interactions.
- WH7 (): Contains a 4-chloro-2-methylphenoxy group.
- Compound 533 () : Features a 2,4-dichlorophenyl group, which may confer higher electrophilicity and reactivity in nucleophilic environments compared to the target compound’s trimethylphenyl group .
Positional Isomerism
- TMPA Derivatives () : N-(2,4,6-trimethylphenyl)acetamide analogs (e.g., TMPMA, TMPDMA) exhibit distinct crystallographic parameters due to symmetrical methyl positioning. The target compound’s 2,4,5-trimethylphenyl group introduces asymmetry, likely altering molecular packing and solubility .
- TMPDCA () : The dichloroacetamide variant shows two molecules per asymmetric unit, suggesting that bulkier substituents (e.g., 2,4,5-trimethylphenyl) could similarly affect crystal lattice stability .
Heterocyclic Core Modifications
- Pyridazinone vs. Benzothiazole (): Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamides prioritize benzothiazole’s planar structure for π-π stacking.
- Triazole Derivatives (): WH7 incorporates a triazole ring, which is more polar and rigid than pyridazinone. This may limit conformational flexibility but improve target specificity .
Acetamide Linker Variations
- This difference could influence pharmacokinetic properties like metabolic stability .
Structural and Electronic Data (Table 1)
Research Implications
- Agrochemical Potential: The target compound’s trimethylphenyl and pyridazinone groups align with synthetic auxin agonists (e.g., 2,4-D), suggesting herbicidal activity via mimicry of plant growth regulators .
- Pharmaceutical Relevance: Acetamide derivatives with pyridazinone cores are explored for kinase inhibition; the methyl groups may improve blood-brain barrier penetration compared to chlorinated analogs .
Biological Activity
2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide (CAS No. 941992-12-7) is a heterocyclic compound belonging to the pyridazinone family. This compound has garnered attention due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.31 g/mol. The compound features a pyridazine ring fused with an acetamide and a ketone functional group, contributing to its unique biological activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators.
- DNA Interaction : The compound may interact with DNA and proteins, contributing to its antimicrobial and anticancer effects.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.25 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
Anticancer Activity
The compound has shown promising results in cancer therapy. In vitro studies indicate that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity was found to be superior compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| FaDu Hypopharyngeal | 15 |
| Reference Drug (Bleomycin) | 20 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has been investigated for its anti-inflammatory effects. It significantly reduces inflammation markers in experimental models by inhibiting COX enzymes.
Case Studies
-
Study on Antimicrobial Properties :
A study evaluated the antimicrobial efficacy of various pyridazinones, including this compound. The results indicated strong antibacterial activity with low MIC values against Gram-positive and Gram-negative bacteria . -
Cancer Cell Line Evaluation :
Another research focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also triggered apoptotic pathways . -
Inflammation Model :
A preclinical model assessed the anti-inflammatory potential of the compound by measuring levels of inflammatory cytokines post-treatment. The results showed a marked decrease in cytokine levels compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
